molecular formula C8H12O B1360943 3-Cyclopropylcyclopentan-1-one CAS No. 59939-08-1

3-Cyclopropylcyclopentan-1-one

Cat. No. B1360943
CAS RN: 59939-08-1
M. Wt: 124.18 g/mol
InChI Key: AJEBGULHJHRRGC-UHFFFAOYSA-N
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Description

“3-Cyclopropylcyclopentan-1-one” is a chemical compound with the CAS Number: 59939-08-1 . It has a molecular weight of 124.18 . The IUPAC name for this compound is 3-cyclopropylcyclopentanone . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “3-Cyclopropylcyclopentan-1-one” is 1S/C8H12O/c9-8-4-3-7 (5-8)6-1-2-6/h6-7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure. For a detailed molecular structure analysis, tools like VESTA or 3D electron diffraction can be used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Cyclopropylcyclopentan-1-one” include its molecular weight (124.18), its physical form (liquid), and its storage temperature (4 degrees Celsius) .

Scientific Research Applications

1. Chemistry and Photoinduced Electron Transfer

3-Cyclopropylcyclopentan-1-one has been studied in the context of radical cation reactions. A study conducted by Adam et al. (1994) on cyclopentane-1,3-diyl radical cations, generated from substituted bicyclo-[2.1.0]pentanes, revealed that these radical cations undergo regioselective rearrangement. This regioselectivity is essential for understanding charge localization in radical cation reactions, which is significant for various chemical synthesis processes (Adam et al., 1994).

2. Metabotropic Receptor Agonist in Neurophysiology

In neurophysiological research, derivatives of cyclopentane, closely related to 3-Cyclopropylcyclopentan-1-one, have been used to understand neuronal functioning. For instance, Linden et al. (1994) investigated the effects of 1-aminocyclopentane-trans-1,3-dicarboxylic acid (t-ACPD) on cerebellar Purkinje neurons. This compound, acting as a metabotropic glutamate receptor agonist, plays a crucial role in studying intracellular Ca2+ mobilization and neuronal current flow (Linden et al., 1994).

3. Synthesis and Isomerization Studies

The synthesis of stereochemically complex molecules related to 3-Cyclopropylcyclopentan-1-one has been a subject of research. Ma et al. (1997) synthesized (1S,3R)-Aminocyclopentane-1,3-dicarboxylic acid, demonstrating advanced synthetic methods applicable in drug development and other chemical syntheses (Ma et al., 1997).

4. Antimicrobial Properties

Compounds structurally related to 3-Cyclopropylcyclopentan-1-one have been explored for their antimicrobial properties. Girgis et al. (2009) studied the reaction of cyclopentanones with nitrilimines, leading to products with promising activities against various bacteria, showcasing the potential of these compounds in the development of new antimicrobial agents (Girgis et al., 2009).

5. Potential Bioisostere in Drug Design

The cyclopentane-1,3-dione structure, a close analog of 3-Cyclopropylcyclopentan-1-one, has been explored as a potential bioisostere in drug design. Ballatore et al. (2011) investigated this structure for its potential to substitute the carboxylic acid functional group in thromboxane A(2) prostanoid receptor antagonists. This research opens new avenues in the design of novel drug molecules (Ballatore et al., 2011).

Safety And Hazards

The safety information for “3-Cyclopropylcyclopentan-1-one” includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-cyclopropylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-4-3-7(5-8)6-1-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEBGULHJHRRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648211
Record name 3-Cyclopropylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylcyclopentan-1-one

CAS RN

59939-08-1
Record name Cyclopentanone, 3-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59939-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylcyclopentan-1-one
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